2-benzyl-5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
2-benzyl-5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that features a unique combination of pyrido[1,2-a]pyrimidine and octahydropyrrolo[3,4-c]pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions. One common method includes the condensation of a pyrido[1,2-a]pyrimidine derivative with an appropriate pyrrolo[3,4-c]pyrrole precursor. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
2-benzyl-5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-benzyl-5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar pyrimidine-based structure and exhibit comparable biological activities.
Imidazole Derivatives: Imidazole-containing compounds also possess heterocyclic structures and are known for their diverse biological properties.
Uniqueness
2-benzyl-5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its specific combination of pyrido[1,2-a]pyrimidine and octahydropyrrolo[3,4-c]pyrrole moieties, which confer distinct chemical and biological properties not commonly found in other similar compounds .
Properties
IUPAC Name |
5-benzyl-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c26-19-10-18(22-17-8-4-5-9-24(17)19)23-12-15-16(13-23)21(28)25(20(15)27)11-14-6-2-1-3-7-14/h1-10,15-16H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUFBMYRIAUSLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=CC(=O)N4C=CC=CC4=N3)C(=O)N(C2=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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